1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Overview
Description
1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of two methoxy groups on both the benzoyl and phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoyl chloride and 3,4-dimethoxyaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates the activity of these targets, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as this compound and this compound share similar structural features.
Properties
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-28-18-7-5-16(13-20(18)30-3)23(27)25-11-9-15(10-12-25)22(26)24-17-6-8-19(29-2)21(14-17)31-4/h5-8,13-15H,9-12H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFUQPZLNPAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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